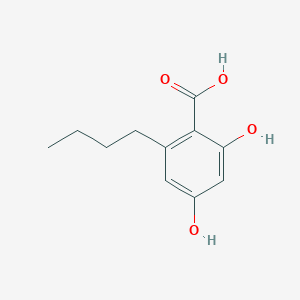

2-Butyl-4,6-dihydroxybenzoic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Analysis

A study on the photochemical degradation of hazardous water contaminants, including parabens (derivatives of p-hydroxybenzoic acid), used ultraviolet C lamps in the presence and absence of hydrogen peroxide to achieve total removal of individual pollutants like methyl-, ethyl-, propyl-, butyl-, benzylparaben, and p-hydroxybenzoic acid. This research provides insights into the environmental fate of these compounds and their breakdown products, highlighting the efficiency of advanced oxidation processes for water treatment and the identification of hydroxylation as a main pathway in the reaction with hydroxyl radicals (Gmurek et al., 2015).

Health and Toxicology

Research on butylparaben, a derivative of p-hydroxybenzoic acid, explored its effects on antioxidant enzyme activities and histopathological changes in rat tissues. This study was among the first to demonstrate the degenerative role of butylparaben on a cellular level, indicating oxidative stress as a mechanism behind tissue damage (Aydemir et al., 2019).

Synthetic Chemistry and Applications

On the chemistry front, the synthesis of new benzophenones from the roots of Ranunculus ternatus, including compounds with structures related to dihydroxybenzoic acid, showcased potential activities against tuberculosis. This illustrates the use of these compounds in medicinal chemistry for drug discovery (Deng et al., 2013).

Electrochemical Studies

Electrochemical studies have also been conducted on dihydroxybenzoic acids, including anodic oxidation for wastewater treatment. This research demonstrates the potential of electrochemical methods in the degradation of contaminants like 2,4-dihydroxybenzoic acid, presenting a viable alternative to traditional disinfection methods that may generate harmful by-products (Leite et al., 2003).

Wirkmechanismus

Target of Action

It’s known that hydroxybenzoic acids, a group to which this compound belongs, have a wide range of targets due to their biochemical and antioxidant capabilities .

Mode of Action

For instance, they can act as antioxidants, neutralizing harmful free radicals in the body .

Biochemical Pathways

They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Pharmacokinetics

Hydroxybenzoic acids are known to have good bioavailability .

Result of Action

Hydroxybenzoic acids are known to have a variety of health benefits, such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Eigenschaften

IUPAC Name |

2-butyl-4,6-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-3-4-7-5-8(12)6-9(13)10(7)11(14)15/h5-6,12-13H,2-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVYYQAXKLEYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-4,6-dihydroxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide](/img/structure/B3109409.png)

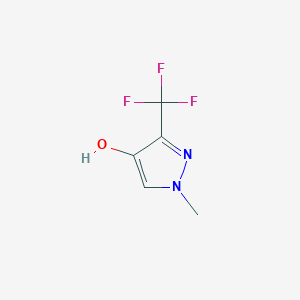

![(5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B3109414.png)

![2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3109448.png)